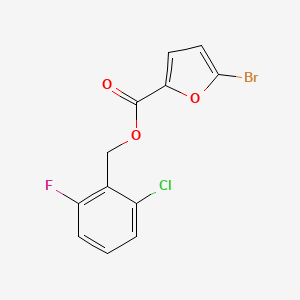![molecular formula C13H9Cl2N3OS B5751389 2-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5751389.png)
2-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CPTB, and it is a thioamide derivative of 2-chlorobenzamide. CPTB has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
作用機序
CPTB exerts its effects by binding to and inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the production of inflammatory mediators and have been implicated in the development of various diseases. By inhibiting their activity, CPTB can reduce inflammation and potentially slow the progression of certain diseases.
Biochemical and Physiological Effects:
Studies have shown that CPTB can reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. It has also been shown to have antioxidant properties and can protect cells from oxidative stress. In addition, CPTB has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential anticancer agent.
実験室実験の利点と制限
One advantage of using CPTB in lab experiments is its well-established synthesis method, which allows researchers to obtain the compound with relative ease. In addition, its ability to inhibit specific enzymes makes it a valuable tool for studying the role of these enzymes in various biochemical and physiological processes. However, one limitation of using CPTB is its potential toxicity, which can vary depending on the cell type and concentration used.
将来の方向性
There are several future directions for research involving CPTB. One area of interest is its potential use as a therapeutic agent for cancer and other diseases. Further studies are needed to determine its efficacy and safety in vivo. Another area of interest is its potential use as a tool for studying the role of COX-2 and 5-LOX in various physiological processes. By gaining a better understanding of these enzymes, researchers may be able to develop more targeted therapies for diseases such as inflammation and neurodegeneration.
In conclusion, CPTB is a valuable compound for scientific research due to its ability to inhibit specific enzymes and its wide range of biochemical and physiological effects. Its potential applications in cancer and other diseases make it an area of interest for future research, and its well-established synthesis method makes it readily available for use in lab experiments.
合成法
The synthesis of CPTB involves the reaction of 2-chlorobenzoyl isothiocyanate with 5-chloro-2-aminopyridine. The resulting product is then treated with hydrochloric acid to yield the final compound. This synthesis method has been well-established in the literature and has been used by numerous researchers to obtain CPTB for their experiments.
科学的研究の応用
CPTB has been used in a variety of scientific research applications, including studies on cancer, inflammation, and neurodegenerative diseases. It has been shown to inhibit the activity of certain enzymes that are involved in these processes, making it a potential therapeutic agent for these conditions.
特性
IUPAC Name |
2-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3OS/c14-8-5-6-11(16-7-8)17-13(20)18-12(19)9-3-1-2-4-10(9)15/h1-7H,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUJIAMFTWFMHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine](/img/structure/B5751309.png)

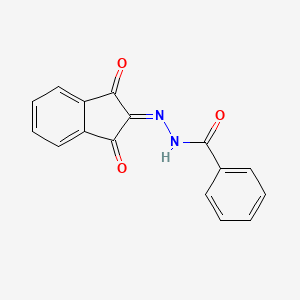
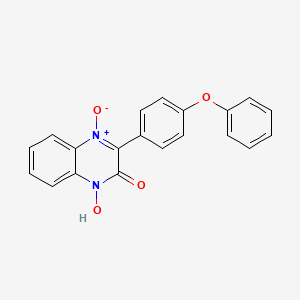
![N-{[(4-ethylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5751330.png)
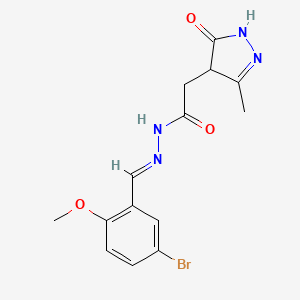
![N'-[(3,4,5-triethoxybenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5751350.png)
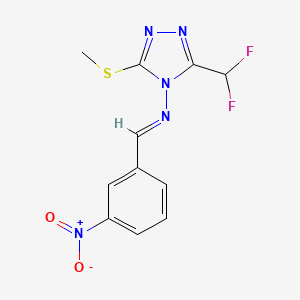
![2-[(2-anilino-2-oxoethyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5751372.png)
![N-(2,4-dimethylphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5751377.png)


![2-isonicotinoyl-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B5751406.png)
